![molecular formula C18H12O5 B4536864 2-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B4536864.png)
2-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1H-indene-1,3(2H)-dione
Description
Synthesis Analysis
The synthesis of related compounds involves reactions under specific conditions, such as the asymmetric reactions of 2-methoxy-1,4-benzoquinones with styrenyl systems, which proceed at low temperatures and can yield various products with high enantiomeric excess (Engler et al., 1999)(Engler et al., 1999). Another approach involves the synthesis of brominated indene derivatives, showcasing the impact of substituents on the compound's properties (Yong Chen et al., 2010)(Yong Chen et al., 2010).
Molecular Structure Analysis
The crystal structure analysis provides insights into the molecular arrangement and hydrogen bonding of related compounds, as demonstrated by the synthesis and X-ray crystal structure determination of novel pyrrolidene-dione derivatives (Hong-Shui Lv et al., 2013)(Hong-Shui Lv et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving indene-diones are complex, leading to a variety of heterocyclic compounds, as illustrated by reactions under acetic acid or ethanol conditions, yielding products with distinct chemical structures (Hassaneen et al., 2003)(Hassaneen et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility and crystal structure, are crucial for understanding the behavior of these compounds. The crystal structure of 2-hydroxy-2-(2-methyl-1H-indol-3-yl)-2H-indene-1,3-dione provides insights into molecular arrangement without intermolecular hydrogen bonds (Poorheravi et al., 2008)(Poorheravi et al., 2008).
Chemical Properties Analysis
Investigations into the chemical properties, such as reactivity and stability, are essential for the compound's application in various fields. Synthesis and characterisation of co-crystals illustrate the importance of chemical interactions in determining the compound's properties (Percino et al., 2007)(Percino et al., 2007).
properties
IUPAC Name |
2-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]indene-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O5/c1-21-14-8-16-15(22-9-23-16)7-10(14)6-13-17(19)11-4-2-3-5-12(11)18(13)20/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIPSZPCPQCXJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C=C3C(=O)C4=CC=CC=C4C3=O)OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]indene-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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